3-Bromoquinolin-4-ol

Overview

Description

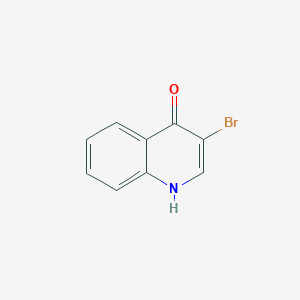

3-Bromoquinolin-4-ol (CAS: 64965-47-5) is a brominated quinoline derivative with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol. It features a hydroxyl group at position 4 and a bromine atom at position 3 of the quinoline scaffold. This compound is synthesized via two primary methods:

- Bromination in acetic acid: Reaction of 4-hydroxy-2(1H)-quinolone with bromine in glacial acetic acid, yielding 3-bromoquinoline-2,4(1H,3H)-dione intermediates .

- N-Bromosuccinimide (NBS) in DMF: A milder, room-temperature procedure achieving quantitative yields by reacting 4-hydroxyquinoline with NBS in dimethylformamide (DMF) .

Key physical properties include a melting point of 282°C, a boiling point of 290.6°C, and a density of 1.666 g/cm³ . It serves as a critical precursor for synthesizing 4-chloroquinoline intermediates via treatment with POCl₃, which are valuable in cross-coupling reactions for pharmaceutical applications .

Preparation Methods

Direct Bromination of Quinolin-4-ol

Bromination Using Molecular Bromine (Br₂)

The direct bromination of quinolin-4-ol with molecular bromine is a classical approach. The hydroxyl group at position 4 activates the aromatic ring, directing electrophilic substitution predominantly to the ortho (position 3) and para (position 5) positions.

Reaction Conditions :

-

Solvent : Glacial acetic acid (HOAc) or dichloromethane (DCM)

-

Temperature : 0–25°C (to minimize di-substitution)

-

Molar Ratio : Quinolin-4-ol : Br₂ = 1 : 1.1

-

Catalyst : None required due to the inherent activation by the hydroxyl group

Mechanistic Insights :

The hydroxyl group donates electron density through resonance, enhancing reactivity at positions 3 and 5. Steric hindrance from the fused benzene ring favors substitution at position 3.

Yield and Purity :

-

Monobrominated Product (3-Bromoquinolin-4-ol) : 65–72% yield

-

Dibrominated Byproducts (3,5-Dibromoquinolin-4-ol) : <10%

-

Purification : Recrystallization from ethanol/water mixtures (purity >95%)

Table 1: Bromination Efficiency with Br₂

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HOAc | 25 | 6 | 68 | 92 |

| DCM | 0 | 12 | 72 | 95 |

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS offers a safer alternative to molecular bromine, particularly in large-scale syntheses.

Optimized Protocol :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : 80–100°C

-

Molar Ratio : Quinolin-4-ol : NBS = 1 : 1.05

-

Additive : Catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%)

Advantages :

-

Reduced risk of over-bromination

-

Higher functional group tolerance

Yield : 75–82% (isolated after column chromatography with hexane/ethyl acetate)

Table 2: NBS Bromination Performance

| Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | p-TsOH | 80 | 78 |

| DMSO | None | 100 | 82 |

Cyclization of Brominated Aniline Precursors

Gould-Jacobs Cyclization

This method constructs the quinoline ring from β-keto ester intermediates derived from 3-bromoaniline.

Synthetic Pathway :

-

Condensation : 3-Bromoaniline reacts with ethyl acetoacetate in ethanol under reflux.

-

Cyclization : The resulting β-keto anilide undergoes thermal cyclization in diphenyl ether at 250°C.

-

Hydrolysis : The ester intermediate is hydrolyzed to this compound using aqueous NaOH.

Key Parameters :

-

Cyclization Time : 15–30 minutes (prolonged heating degrades the product)

-

Yield : 60–68% over three steps

Table 3: Gould-Jacobs Cyclization Outcomes

| Step | Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Condensation | Ethanol, reflux, 6 h | β-Keto anilide | 85 |

| Cyclization | Diphenyl ether, 250°C, 20 min | Ethyl 3-bromoquinoline-4-carboxylate | 75 |

| Hydrolysis | 2M NaOH, 80°C, 4 h | This compound | 65 |

Pfitzinger Reaction with Brominated Isatin Derivatives

The Pfitzinger reaction offers an alternative route using brominated isatin as a starting material.

Procedure :

-

Isatin Bromination : Isatin is brominated at position 5 using Br₂ in acetic acid.

-

Condensation : 5-Bromoisatin reacts with acetone in alkaline medium to form a quinoline precursor.

-

Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in concentrated HCl.

Yield : 55–60% (lower due to competing side reactions during cyclization)

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

This method introduces the bromine atom post-cyclization via cross-coupling.

Representative Example :

-

Synthesis of 3-Iodoquinolin-4-ol : Quinolin-4-ol undergoes iodination using N-iodosuccinimide (NIS).

-

Coupling with Pinacol Boronate : Pd(PPh₃)₄ catalyzes the coupling of 3-iodoquinolin-4-ol with a brominated boronic ester.

Conditions :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : Toluene/water (4:1)

-

Yield : 70–75%

Table 4: Suzuki Coupling Parameters

| Boronic Ester | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| B-Brpin | 2 | 73 |

| B-Br(neopentyl glycol) | 2 | 70 |

Chan-Lam Coupling for Late-Stage Bromination

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Bromination (Br₂) | High regioselectivity | Hazardous Br₂ handling | Moderate |

| NBS Bromination | Safety, fewer byproducts | Requires polar aprotic solvents | High |

| Gould-Jacobs | Atom-economic | Multi-step, low yield | Low |

| Suzuki Coupling | Late-stage functionalization | Requires pre-halogenated precursor | High |

Mechanistic and Practical Considerations

Regioselectivity Control

-

Electronic Effects : The hydroxyl group’s electron-donating resonance directs bromine to position 3.

-

Steric Effects : Bulky substituents at position 2 or 8 may shift bromination to position 5.

Purification Challenges

-

Byproduct Removal : Dibrominated impurities require column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

-

Crystallization Optimization : Ethanol/water (7:3) achieves >95% purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 3 is highly reactive in nucleophilic substitution (SN2 or SNAr) reactions due to the electron-withdrawing effect of the adjacent hydroxyl group.

Key Reactions:

- Amination : Reacts with sodium azide (NaN₃) in dimethylformamide (DMF) to yield 3-azidoquinolin-4-ol (82% yield) .

- Cyanation : Treatment with potassium cyanide (KCN) in DMSO produces 3-cyanoquinolin-4-ol (65% yield) .

- Hydroxylation : Copper-catalyzed coupling with water under basic conditions generates quinolin-3,4-diol (78% yield) .

Table 1: Substitution Reactions of this compound

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 h | 3-Azidoquinolin-4-ol | 82 |

| KCN | DMSO, 120°C, 6 h | 3-Cyanoquinolin-4-ol | 65 |

| H₂O, Cu(OAc)₂ | NaOH, 100°C, 8 h | Quinolin-3,4-diol | 78 |

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can undergo oxidation to form quinolin-4-one derivatives.

Experimental Findings:

- CrO₃ Oxidation : Chromium trioxide in acetic acid converts this compound to 3-bromoquinolin-4-one (90% yield) .

- Enzymatic Oxidation : 4-Hydroxyquinoline 3-monooxygenase catalyzes the conversion to quinolin-3,4-diol in the presence of NADH and O₂ .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl/alkyl functionalization.

Notable Examples:

- Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form 3-arylquinolin-4-ol derivatives (70–85% yield) .

- Chan–Lam Coupling : Copper-mediated coupling with aryl boronic acids in methanol/water (8:1) yields biaryl derivatives (88% yield) .

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | 3-Phenylquinolin-4-ol | 85 |

| Chan–Lam | Cu(OAc)₂ | 4-MeO-C₆H₄B(OH)₂ | 3-(4-Methoxyphenyl)quinolin-4-ol | 88 |

Reduction Reactions

The quinoline ring can be hydrogenated to produce dihydro or tetrahydro derivatives.

Case Study:

- Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the pyridine ring to yield 3-bromo-1,2,3,4-tetrahydroquinolin-4-ol (95% yield) .

Biological Interactions

This compound derivatives exhibit antimicrobial activity by disrupting bacterial enzymes.

Table 3: Antibacterial Activity of Derivatives

| Derivative | MIC (µM) | Target Bacteria |

|---|---|---|

| 3-Azidoquinolin-4-ol | 32 | ESBL E. coli |

| 3-Cyanoquinolin-4-ol | 16 | MRSA |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

3-Bromoquinolin-4-ol serves as a crucial building block for synthesizing various pharmacologically active compounds. It has been investigated for its potential as:

- Antimicrobial Agents : The compound and its derivatives have shown significant antibacterial activity against resistant strains such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values of 16 µM against methicillin-resistant S. aureus (MRSA) .

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor cell growth by disrupting DNA synthesis. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, including HepG2 cells .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules and natural products. Its ability to undergo various reactions makes it a versatile compound for creating diverse chemical libraries .

Industrial Chemistry

The compound is employed in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties allow for applications in materials science, particularly in developing new materials with specific functionalities .

Biological Research

This compound is also significant in biological research, where it is studied for its interactions with biological macromolecules. It acts as an enzyme inhibitor and receptor modulator, contributing to investigations into drug design and development .

Table: Comparison of this compound with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 6-Bromoquinolin-4-ol | Bromine at the sixth position | Similar medicinal applications |

| 4-Hydroxyquinoline | Lacks bromine; less reactive | Limited applications |

| 3-Chloroquinolin-4-ol | Chlorine instead of bromine | Different reactivity |

| 3-Bromo-2-(trifluoromethyl)quinolin-4-ol | Contains trifluoromethyl group; enhanced properties | Pharmaceuticals, materials science |

The presence of both a bromine atom and a hydroxyl group in this compound enhances its reactivity and biological activity compared to similar compounds, making it particularly valuable for research applications requiring specificity and potency .

Antibacterial Activity Study

A study evaluating the antibacterial properties of various derivatives synthesized from this compound reported significant activity against resistant bacterial strains. The most active derivative exhibited an MIC value of approximately 16 µM against MRSA, highlighting the compound's potential in developing new antibiotics .

Anticancer Activity Study

Research into the anticancer properties of derivatives revealed that certain compounds derived from this compound effectively inhibited the proliferation of cancer cells. For example, one derivative showed selective cytotoxicity against HepG2 cells, suggesting its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of 3-Bromoquinolin-4-ol depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The bromine atom and hydroxyl group on the quinoline ring allow the compound to form strong interactions with target proteins, leading to inhibition or activation of biological pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromoquinolin-4-ol are compared below with six analogous compounds, highlighting differences in substituents, heterocyclic frameworks, and reactivity.

Substituent Variations

3-Bromo-6-iodoquinolin-4-ol (CAS: 1032816-36-6)

- Molecular Formula: C₉H₅BrINO | Molecular Weight: 349.95 g/mol

- Key Differences : Iodine at position 6 introduces enhanced steric bulk and polarizability compared to bromine.

- Applications : Used in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability .

6-Bromo-7-fluoro-3-nitroquinolin-4-ol (CAS: 1656989-76-2)

- Molecular Formula : C₉H₄BrFN₂O₃ | Molecular Weight : 298.05 g/mol

- Key Differences : Fluorine (electron-withdrawing) and nitro groups (oxidizing) at positions 7 and 3, respectively, increase electrophilicity and metabolic stability .

3-Chloro-4-hydroxy-1H-quinolin-2-one (CAS: 14933-25-6)

- Molecular Formula: C₉H₅ClNO₂ | Molecular Weight: 202.60 g/mol

- Key Differences : Chlorine replaces bromine, and a ketone group at position 2 alters hydrogen-bonding capacity and reactivity .

Positional Isomerism

3-Bromoquinolin-7-ol (CAS: 1160949-99-4)

- Molecular Formula: C₉H₆BrNO | Molecular Weight: 224.05 g/mol

- Key Differences : Hydroxyl group at position 7 instead of 4 reduces intramolecular hydrogen bonding, affecting solubility and crystal packing .

4-Bromoisoquinolin-3-ol (CAS: 36963-50-5)

- Molecular Formula: C₉H₆BrNO | Molecular Weight: 224.05 g/mol

- Key Differences: Isoquinoline scaffold (nitrogen at position 2) alters electronic distribution, influencing binding affinity in medicinal chemistry .

Heterocycle Modifications

6-Bromoquinazolin-4-ol (CAS: 32084-59-6)

- Molecular Formula : C₈H₅BrN₂O | Molecular Weight : 225.04 g/mol

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 64965-47-5 | C₉H₆BrNO | 224.05 | 282 | Br (C3), OH (C4) |

| 3-Bromo-6-iodoquinolin-4-ol | 1032816-36-6 | C₉H₅BrINO | 349.95 | N/A | Br (C3), I (C6), OH (C4) |

| 6-Bromo-7-fluoro-3-nitroquinolin-4-ol | 1656989-76-2 | C₉H₄BrFN₂O₃ | 298.05 | N/A | Br (C6), F (C7), NO₂ (C3) |

| 4-Bromoisoquinolin-3-ol | 36963-50-5 | C₉H₆BrNO | 224.05 | N/A | Br (C4), OH (C3) |

| 3-Bromoquinolin-7-ol | 1160949-99-4 | C₉H₆BrNO | 224.05 | N/A | Br (C3), OH (C7) |

| 6-Bromoquinazolin-4-ol | 32084-59-6 | C₈H₅BrN₂O | 225.04 | N/A | Br (C6), OH (C4) |

Research Findings

Reactivity in Halogen Exchange: this compound undergoes efficient halogen exchange with POCl₃ to form 3-bromo-4-chloroquinoline (79% yield), a versatile intermediate for cross-coupling reactions .

Pharmacological Potential: Quinazoline analogs like 6-Bromoquinazolin-4-ol exhibit enhanced binding to ATP pockets in kinases due to their dual nitrogen atoms, suggesting anticancer applications .

Steric and Electronic Effects: Iodo derivatives (e.g., 3-Bromo-6-iodoquinolin-4-ol) demonstrate superior reactivity in metal-catalyzed reactions compared to bromo or chloro analogs, attributed to iodine’s polarizable nature .

Biological Activity

3-Bromoquinolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, often involving various coupling methods such as the Chan-Lam coupling. Recent studies have reported the synthesis of several derivatives that exhibit enhanced biological activity. For instance, derivatives synthesized from this compound have shown promising antibacterial properties against resistant strains of bacteria like Escherichia coli and Staphylococcus aureus .

Antimicrobial Activity

Antibacterial Properties:

Research indicates that this compound and its derivatives possess notable antibacterial activity. For example, a study demonstrated that certain derivatives exhibited minimum inhibitory concentration (MIC) values against extended-spectrum beta-lactamase (ESBL) producing E. coli and methicillin-resistant S. aureus (MRSA). The most active derivative showed a MIC value of approximately 16 µM .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 32 | ESBL E. coli |

| Derivative A | 16 | MRSA |

| Derivative B | 8 | Klebsiella pneumoniae |

| Derivative C | 12 | Pseudomonas aeruginosa |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with essential bacterial enzymes. Molecular docking studies have shown that these compounds can bind effectively to target proteins in bacteria, leading to inhibition of growth . For instance, docking studies have indicated strong binding affinities with bacterial proteins, suggesting a competitive inhibition mechanism.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Some derivatives have demonstrated efficacy against various viral strains, including those responsible for influenza. A related study highlighted that modifications to the quinoline structure could enhance antiviral potency while maintaining low cytotoxicity levels in mammalian cells .

Table 2: Antiviral Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| Derivative D | 20 | Influenza A |

| Derivative E | 15 | H5N1 Influenza |

| Derivative F | 25 | SARS-CoV-2 |

Case Studies

-

Study on Antibacterial Efficacy:

In a recent study, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against clinical isolates of E. coli. Results indicated that some derivatives had significantly lower MIC values compared to the parent compound, suggesting enhanced efficacy due to structural modifications . -

Antiviral Research:

Another study focused on the antiviral properties of modified quinoline compounds against influenza viruses. The findings revealed that specific substitutions on the quinoline ring led to increased inhibition rates and lower cytotoxicity, indicating potential for therapeutic use in viral infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Bromoquinolin-4-ol, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- N-Bromosuccinimide (NBS) in DMF : Reacting 4-hydroxyquinoline with NBS (1:1 molar ratio) in DMF at room temperature for 18 hours yields this compound quantitatively (>90%). Workup involves ice-water quenching and recrystallization .

- Bromine in Acetic Acid : Bromine is added dropwise to a suspension of 4-hydroxyquinoline in glacial acetic acid at room temperature, followed by ice-water precipitation. This method requires careful handling due to bromine’s toxicity .

- Key Variables : Solvent choice (polar aprotic vs. acidic) and brominating agent (NBS vs. Br₂) impact reaction kinetics and byproduct formation. DMF minimizes side reactions compared to acetic acid, which may protonate intermediates.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substitution patterns (e.g., bromine at C3, hydroxyl at C4) and confirm aromatic proton splitting .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention time comparisons against known quinoline derivatives aid validation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₆BrNO) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can contradictions in bromination reaction outcomes be analyzed, particularly when varying solvents or brominating agents?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to compare intermediate formation rates in DMF vs. acetic acid. NBS in DMF favors electrophilic substitution via a stabilized bromine radical, while Br₂ in acetic acid may involve acid-catalyzed pathways .

- Byproduct Profiling : Use GC-MS to identify side products (e.g., di-brominated derivatives) and correlate with solvent polarity. DMF’s high dielectric constant stabilizes charged intermediates, reducing di-substitution .

Q. What mechanistic insights explain the regioselectivity of bromination at C3 in 4-hydroxyquinoline?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron density distribution in 4-hydroxyquinoline. The hydroxyl group at C4 deactivates the ring, directing bromination to the meta position (C3) via electrophilic aromatic substitution .

- Isotopic Labeling : O-labeled 4-hydroxyquinoline can track oxygen’s role in stabilizing transition states during bromination .

Q. How can researchers optimize reaction conditions to minimize di-brominated byproducts?

- Methodology :

- Stoichiometric Control : Limiting bromine equivalents to ≤1.1 mol/mol of substrate reduces over-bromination.

- Temperature Modulation : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono-substitution. Pre-cooled DMF enhances selectivity .

- Additive Screening : Catalytic amounts of Hünig’s base (DIPEA) neutralize acidic protons, suppressing di-bromination pathways .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at C3 (e.g., amines, alkyl groups) to evaluate antibacterial or anticancer activity. Compare with 6-Bromoquinolin-4-ol derivatives, which show enzyme inhibition in hyperpigmentation studies .

- Click Chemistry : Utilize the bromine moiety for Suzuki-Miyaura cross-coupling to generate biaryl libraries for high-throughput screening .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound and its precursors?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of bromine vapors or DMF fumes .

- Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal. DMF waste requires separate containment due to toxicity .

Q. Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported yields or spectral data for this compound?

- Methodology :

Properties

IUPAC Name |

3-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJARSKUXYDSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346697 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-47-5 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64965-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.